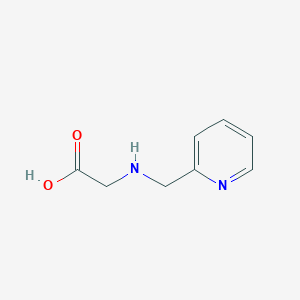

2-((Pyridin-2-ylmethyl)amino)acetic acid

Descripción

Overview of Pyridine-Based Multidentate Ligands in Coordination Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions. jscimedcentral.com When incorporated into a larger molecule with additional donor atoms, a multidentate ligand is formed, capable of binding to a metal ion at multiple points. This phenomenon, known as the chelate effect, results in coordination compounds with significantly enhanced thermodynamic and kinetic stability compared to complexes with analogous monodentate ligands.

Pyridine-based multidentate ligands have been extensively utilized in various chemical applications, including:

Catalysis: Their stable complexes are used to catalyze a wide range of organic transformations.

Materials Science: They are integral in the construction of metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. sciencenet.cn

Bioinorganic Chemistry: They serve as models for the active sites of metalloenzymes and as sequestering agents for metal ions.

The versatility of these ligands stems from the ease with which the pyridine scaffold can be chemically modified to tune the steric and electronic properties of the resulting metal complexes. nih.gov

Significance of Alpha-Amino Acids in Ligand Design

Alpha-amino acids are the fundamental constituents of proteins and are pivotal in bioinorganic chemistry. Their incorporation into ligand design offers several distinct advantages. The presence of both an amino group and a carboxylate group allows them to act as bidentate chelating agents, forming stable five-membered rings with metal ions. iupac.org Glycine (B1666218), as the simplest alpha-amino acid, is a classic example of such a chelator. researchgate.net

The use of chiral alpha-amino acids can introduce stereoselectivity into the coordination sphere of a metal complex, which is crucial for applications in asymmetric catalysis and chiral recognition. Furthermore, the biocompatibility of amino acids makes ligands derived from them particularly interesting for potential biological and medicinal applications. The stability of complexes formed between metal ions and amino acids has been extensively studied, providing a solid foundation for predicting the behavior of more complex ligands. researchgate.netijnc.ir

Research Trajectories for N-((Pyridin-2-ylmethyl)amino)acetic Acid and its Analogues

Research into N-((Pyridin-2-ylmethyl)amino)acetic acid and its analogues is driven by the desire to create highly stable and selective metal complexes. The combination of the pyridine moiety and the amino acid backbone in a single molecule creates a robust tridentate N,N,O-donor ligand. This structural motif is a cornerstone of a systematic exploration of nitrogen-containing heterocyclic amino acid derivatives that has been ongoing since the late twentieth century.

Investigations into analogous compounds provide insight into the potential of 2-((Pyridin-2-ylmethyl)amino)acetic acid. For instance, studies on the copper complexes of the related ligand (6-methyl-pyridin-2-ylamino)-acetic acid have demonstrated the formation of stable coordination compounds. Similarly, crystal structure analysis of complexes with related pyridine-aminoalkanol ligands reveals detailed information about coordination geometries and bond lengths, which can be used to model the behavior of the title compound. nih.gov

Current and future research trajectories likely focus on the synthesis and characterization of transition metal complexes with this ligand, exploring their structural, spectroscopic, and electrochemical properties. Potential applications being investigated include their use as catalysts, as components in functional materials, and as chelating agents in biological systems.

Detailed Research Findings

While specific experimental data for metal complexes of this compound are not extensively documented in publicly accessible literature, the properties of its constituent parts allow for reliable predictions. The following tables present representative data from closely related systems to illustrate the expected coordination behavior.

Table 1: Typical Coordination Geometries of Pyridine-Based Complexes

This table showcases common coordination numbers and the resulting geometries observed in complexes formed with pyridine-containing ligands and various metal ions.

| Metal Ion | Coordination Number | Typical Geometry |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Cd(II) | 6 | Octahedral |

This is an interactive data table. You can sort and filter the data as needed.

Table 2: Representative Stability Constants (log K) for Glycine Complexes

The stability of metal complexes is a critical parameter. This table provides the stepwise formation constants (log K) for complexes of glycine with several divalent transition metal ions, illustrating the affinity of the amino acid chelate for these metals. The values follow the general Irving-Williams series. researchgate.netbendola.com

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) |

| Co(II) | 4.64 | 3.75 |

| Ni(II) | 5.78 | 4.76 |

| Cu(II) | 8.22 | 6.55 |

| Zn(II) | 4.83 | 4.34 |

This is an interactive data table. You can sort and filter the data as needed.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMCWJVDDJDEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435584 | |

| Record name | N-[(Pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-13-5 | |

| Record name | N-[(Pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for N-((Pyridin-2-ylmethyl)amino)acetic Acid

The construction of the N-((pyridin-2-ylmethyl)amino)acetic acid scaffold is primarily achieved through two main synthetic routes: reductive amination and N-alkylation. These methods offer reliable and adaptable approaches to obtaining the target compound.

Precursor Synthesis and Reactants

The key precursors for the synthesis of 2-((pyridin-2-ylmethyl)amino)acetic acid are readily available starting materials.

For the reductive amination pathway, the essential reactants are:

Pyridine-2-carboxaldehyde: This aldehyde serves as the source of the pyridin-2-ylmethyl group.

Glycine (B1666218) or its esters (e.g., glycine ethyl ester): These provide the aminoacetic acid backbone. Using an ester derivative can sometimes facilitate the reaction and purification, followed by a subsequent hydrolysis step to yield the final carboxylic acid.

For the N-alkylation pathway, the primary reactants are:

2-(Aminomethyl)pyridine: This molecule provides the pyridin-2-ylmethylamine core.

A haloacetic acid or its ester (e.g., chloroacetic acid, bromoacetic acid, or ethyl bromoacetate): These reagents act as the electrophile to alkylate the amino group of 2-(aminomethyl)pyridine. Similar to the reductive amination route, using an ester may require a final hydrolysis step.

Reaction Conditions and Optimization

The efficiency of the synthetic pathways is highly dependent on the chosen reaction conditions.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between pyridine-2-carboxaldehyde and glycine, followed by its in-situ reduction.

Reducing Agents: A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and pyridine-borane complex being common choices due to their selectivity and mild reaction conditions. rsc.org

Solvents: Protic solvents like methanol (B129727) or ethanol (B145695) are typically used to facilitate both the imine formation and the reduction step.

Catalysts: The reaction can be acid-catalyzed to promote imine formation.

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure completion.

Optimization of this pathway involves controlling the stoichiometry of the reactants and the choice of reducing agent to maximize the yield of the desired secondary amine and minimize over-alkylation or reduction of the starting aldehyde.

N-Alkylation: This method involves the direct alkylation of the primary amine, 2-(aminomethyl)pyridine, with a haloacetic acid derivative.

Base: A base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the amino group, increasing its nucleophilicity.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used.

Temperature: The reaction may be performed at room temperature or require heating to proceed at a reasonable rate.

A straightforward synthesis of a similar compound, (6-methyl-pyridin-2-ylamino)-acetic acid, was achieved by reacting 2-amino-6-methylpyridine (B158447) with chloroacetic acid. scribd.com This suggests that a similar direct approach with 2-(aminomethyl)pyridine and chloroacetic acid is a viable route.

| Parameter | Reductive Amination | N-Alkylation |

| Starting Materials | Pyridine-2-carboxaldehyde, Glycine/Glycine ester | 2-(Aminomethyl)pyridine, Haloacetic acid/ester |

| Key Reagents | Reducing agent (e.g., NaBH₄, Pyridine-borane) | Base (e.g., K₂CO₃, Et₃N) |

| Typical Solvents | Methanol, Ethanol | DMF, Acetonitrile |

| Reaction Temperature | Room temperature to mild heating | Room temperature to heating |

| Key Intermediate | Imine (Schiff base) | - |

Synthesis of Related Pyridylmethylamino Acid Derivatives

The core scaffold of this compound can be readily modified to generate a library of related derivatives with tailored properties. These modifications can involve altering the amino acid portion or introducing substituents on the amine or pyridyl moieties.

Amino Acid Modified Pyridylmethylamine Ligands

By replacing glycine with other amino acids in the synthetic schemes described above, a variety of N-(pyridin-2-ylmethyl)amino acid derivatives can be prepared. This allows for the introduction of different side chains, which can influence the steric and electronic properties of the resulting ligand, as well as its chirality. For example, using alanine (B10760859) instead of glycine would introduce a methyl group on the carbon adjacent to the carboxylic acid.

Introduction of Diverse Substituents on Amine and Pyridyl Moieties

Further derivatization can be achieved by introducing substituents on either the secondary amine nitrogen or the pyridine (B92270) ring.

N-Substitution: The secondary amine of this compound can be further alkylated or arylated to create tertiary amine derivatives. This can be achieved by reacting the parent compound with alkyl halides or other suitable electrophiles under basic conditions.

Pyridine Ring Substitution: The pyridine ring can be functionalized with various substituents (e.g., methyl, chloro, nitro groups) either by starting with a substituted pyridine-2-carboxaldehyde or 2-(aminomethyl)pyridine, or by direct electrophilic or nucleophilic aromatic substitution on the pre-formed ligand scaffold. For instance, N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized, showcasing the feasibility of incorporating substituted pyridine rings. dovepress.com

Functionalization Strategies for Expanded Ligand Scaffolds

The this compound framework can serve as a foundation for the construction of more complex, expanded ligand scaffolds with polydentate coordination capabilities.

One common strategy involves the synthesis of ligands containing multiple pyridylmethylamino acid arms. For example, tris(2-pyridylmethyl)amine (B178826) (TPA) is a well-known tripodal ligand, and its derivatives can be synthesized to incorporate amino acid functionalities. masterorganicchemistry.com This can be achieved by reacting a central amine core, such as ammonia (B1221849) or ethylenediamine, with multiple equivalents of a pyridyl-containing electrophile that also bears an amino acid moiety or a precursor to it.

Alkylation of Amine Groups

The secondary amine in this compound is a key functional group for introducing molecular diversity. N-alkylation of secondary amines is a fundamental transformation in organic synthesis, typically proceeding via nucleophilic substitution on an alkyl halide or a related electrophile. The reaction generally requires a base to deprotonate the amine, thereby increasing its nucleophilicity.

While direct alkylation of this compound is not extensively documented in dedicated studies, the principles can be inferred from methodologies applied to analogous structures, such as other N-substituted amino acids and aminopyridine derivatives. For instance, the N-alkylation of amino acid esters is commonly achieved using an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate. acs.org The carboxylic acid group would typically be protected as an ester (e.g., methyl or ethyl ester) prior to alkylation to prevent interference from its acidic proton.

Another relevant approach is the borrowing hydrogen strategy, which has been successfully applied to the N-alkylation of 2-aminopyridine (B139424) with various alcohols using ruthenium or palladium catalysts. researchgate.net This method involves the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. researchgate.net Furthermore, methods developed for the selective monoalkylation of N-aryl-N-aminopyridinium salts, which proceed through highly nucleophilic ylide intermediates, highlight advanced strategies to control the extent of amine alkylation and prevent overalkylation. acs.org

The table below summarizes representative conditions for the N-alkylation of related secondary amines and amino acid derivatives, which could be adapted for this compound.

| Precursor Type | Alkylating Agent | Catalyst/Base | Solvent | Product Type | Ref |

| N-Aryl-N-aminopyridinium Salt | Hexyl Iodide | Cs₂CO₃ | Acetonitrile | Secondary Aryl-Alkyl Amine | acs.org |

| 2-Aminopyridine | Benzyl Alcohol | [RuCl₂(p-cymene)(NHC)] / KOtBu | Neat | N-Benzyl-2-aminopyridine | researchgate.net |

| N-Tosyl α-amino acid | Methyl Iodide | Sodium Hydroxide | Water/Alcohol | N-Methyl-N-Tosyl amino acid | monash.edu |

| Primary/Secondary Amine | Alkyl Halide | Organic Base (e.g., hindered pyridine) | Alcohol/Water | Quaternary Ammonium Salt | dtic.mil |

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation, materials science, and drug discovery due to its high efficiency, specificity, and biocompatibility. nih.govbachem.com The core of this reaction is the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov Amino acids are frequently equipped with azide or alkyne "handles" to enable their conjugation to other molecules. researchgate.netiris-biotech.de

For this compound, derivatization for click chemistry applications would involve the introduction of either an azide or an alkyne moiety. This can be achieved through several synthetic routes:

Alkylation of the Secondary Amine: The secondary amine can be alkylated with a bifunctional reagent containing both an electrophilic center (e.g., a halide) and a latent click functionality. For example, reaction with propargyl bromide would introduce a terminal alkyne. Alternatively, reacting it with an azido-functionalized alkyl halide, such as 1-bromo-2-azidoethane, would install an azide group.

Acylation of the Secondary Amine: While less common for this specific purpose, acylation with a reagent like azidoacetic acid could be another route, though it would transform the amine into an amide. bachem.com

Modification via the Carboxylic Acid: The carboxylic acid group could be coupled with an azide- or alkyne-containing amine (e.g., propargylamine (B41283) or 3-azidopropylamine) using standard peptide coupling reagents (like DCC or HATU) to form an amide linkage bearing the click handle.

The pyridine moiety itself can act as a ligand to accelerate CuAAC reactions, a property that could be advantageous for intramolecular or local intermolecular click reactions involving derivatives of this compound. rsc.org The introduction of a picolyl azide has been shown to improve live-cell copper-catalyzed click labeling. frontiersin.org

The following table lists common reagents and building blocks used to introduce click functionalities onto amino acids and peptides. bachem.comiris-biotech.dejenabioscience.com

| Functional Group | Reagent/Building Block | Application | Ref |

| Alkyne | Propargyl Bromide | Alkylation of amines/thiols | bachem.com |

| Alkyne | L-Homopropargylglycine | Incorporation during peptide synthesis | frontiersin.org |

| Alkyne | Succinimidyl-hex-5-ynoate | Acylation of primary amines | bachem.com |

| Azide | Azidotrimethylsilane | Conversion of anilines to aryl azides | nih.gov |

| Azide | 4-Azido-L-phenylalanine | Incorporation during peptide synthesis | jenabioscience.com |

| Azide | Azidoacetic acid | Acylation of amines | bachem.com |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions are powerful bond-forming processes for the synthesis of cyclic compounds. For this compound, the most relevant cycloaddition pathway involves its use as a precursor for azomethine ylides in [3+2] cycloadditions. nih.gov

Azomethine ylides are 1,3-dipoles that react readily with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered nitrogen-containing heterocycles like pyrrolidines. nih.gov A common method for generating non-stabilized azomethine ylides is the decarboxylative condensation of α-amino acids with aldehydes or ketones. mdpi.com In this context, this compound could react with an aldehyde (R-CHO) to form an intermediate that, upon heating, loses carbon dioxide to generate an N-(pyridin-2-ylmethyl) substituted azomethine ylide. This reactive intermediate can then be trapped in situ by a dipolarophile.

The general scheme is as follows:

Ylide Formation: this compound + Aldehyde → [Intermediate]

Decarboxylation: [Intermediate] --(Heat)--> Azomethine Ylide + CO₂

Cycloaddition: Azomethine Ylide + Dipolarophile → Pyrrolidine (B122466) derivative

This approach allows for the synthesis of complex polycyclic compounds containing both pyridine and pyrrolidine rings. mdpi.comnih.gov The reaction of nitropyridines with N-methyl azomethine ylide has been shown to be an effective method for creating condensed pyrroline (B1223166) systems, demonstrating the utility of the pyridine ring as a component in cycloaddition products. nih.gov

Another potential, though less explored, cycloaddition pathway is the [4+2] or Diels-Alder reaction. While the pyridine ring itself is generally electron-deficient and a poor diene, its reactivity can be enhanced by converting it to a pyridinium (B92312) salt or by using it in inverse-electron-demand Diels-Alder reactions. More relevantly, derivatives of the amino acid portion could be transformed into 2-azadienes, which are known to participate in Diels-Alder reactions with various alkenes to synthesize substituted pyridines and other heterocycles. acs.orgnih.gov

Below are examples of dipolarophiles commonly used in [3+2] cycloadditions with glycine-derived azomethine ylides.

| Dipolarophile Class | Example Compound | Product Type | Ref |

| Alkenes (Electron-deficient) | N-Phenylmaleimide | Fused Pyrrolidine | mdpi.com |

| Alkenes (Electron-deficient) | Dimethyl Fumarate | Substituted Pyrrolidine | nih.gov |

| Alkynes | Dimethyl Acetylenedicarboxylate (DMAD) | Dihydropyrrole | psu.edu |

| Heterodipolarophiles | Benzaldehyde | Oxazolidine | nih.gov |

Coordination Chemistry of N Pyridin 2 Ylmethyl Amino Acetic Acid Complexes

Ligand Coordination Behavior and Chelation Modes

The flexibility of the 2-((Pyridin-2-ylmethyl)amino)acetic acid (PMAA) backbone enables it to adopt different coordination geometries depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The key donor atoms are the pyridine (B92270) nitrogen (Npy), the secondary amine nitrogen (Namine), and the oxygen atoms of the carboxylate group (O,O').

In its most common coordination mode, the deprotonated form of PMAA acts as a facial tridentate ligand. It binds to a single metal center via the pyridine nitrogen, the secondary amine nitrogen, and one of the carboxylate oxygen atoms. This N,N,O-coordination creates two stable, five-membered chelate rings, a structural motif that significantly enhances the stability of the resulting complex.

Studies on analogous structures, such as those derived from 2-aminomethylpyridine and other amino acids, confirm this tridentate behavior with various transition metals. For instance, a copper(II) complex with a related N-(pyridin-2-ylmethyl)acetamide derivative demonstrates the ligand binding through the pyridine nitrogen, an amide nitrogen, and an amide oxygen, forming a stable structure. nih.gov Similarly, Schiff base ligands derived from 2-aminopyridine (B139424) have been shown to coordinate in a tridentate N,N,O fashion to metal ions like Mn(II), Co(II), Ni(II), and Cu(II). rdd.edu.iquobaghdad.edu.iqresearchgate.net This coordination mode typically results in a distorted octahedral or square pyramidal geometry around the metal center, with the remaining coordination sites occupied by solvent molecules or other anions like chloride. nih.gov

Under certain conditions, such as in acidic solutions where the carboxylate group remains protonated, PMAA can function as a bidentate ligand. In this mode, it coordinates to the metal ion through the pyridine nitrogen and the secondary amine nitrogen, forming a single five-membered chelate ring. The carboxylic acid group does not participate in the primary coordination sphere but may interact with the complex through hydrogen bonding.

This N,N-bidentate coordination is well-documented for similar ligands. For example, N-(pyridin-2-ylmethyl)aniline and its derivatives form stable complexes with Cu(II) through N,N'-chelation. researchgate.net Likewise, lanthanide(III) complexes with methyl 2-pyridyl ketoxime show the ligand coordinating as a neutral N,N'-bidentate chelate. nih.gov This mode is also observed in copper complexes with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, where coordination occurs via the pyridyl and amide nitrogen atoms. researchgate.net

The tridentate N,N,O chelation is particularly effective, creating a rigid and stable pincer-like grip on the metal ion. This robust binding makes PMAA and related ligands valuable in various applications, from catalysis to the formation of complex supramolecular structures.

Formation and Stoichiometry of Metal Complexes

PMAA reacts with a wide range of metal ions to form stable coordination complexes. The stoichiometry of these complexes, representing the metal-to-ligand ratio, is influenced by factors such as the charge and preferred coordination number of the metal ion, the pH of the solution, and the solvent system used.

PMAA readily forms complexes with first- and second-row transition metals. The synthesis typically involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695), often with gentle heating.

Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand).

1:1 Complexes : In many cases, particularly with metal halides, 1:1 complexes with the general formula [M(PMAA)Xn] are formed, where X can be a halide, water, or another anion. For example, the synthesis of copper(II) complexes with similar ligands often yields species like [Cu(L)Cl2(H2O)]. nih.gov Similarly, reactions with Mn(II), Co(II), and Ni(II) salts frequently result in 1:1 complexes. researchgate.net

1:2 Complexes : With metals that favor a six-coordinate octahedral geometry, 1:2 complexes of the formula [M(PMAA)2] can be formed. In these structures, two tridentate PMAA ligands occupy all six coordination sites around the metal ion. This arrangement is common for many amino acid complexes with transition metals.

The following table summarizes typical reaction outcomes for ligands analogous to PMAA with various transition metal ions.

| Metal Ion | Typical Reactants | Solvent | Observed Stoichiometry (Metal:Ligand) | Reference Example |

|---|---|---|---|---|

| Copper(II) | CuCl2·2H2O | Methanol | 1:1 | nih.gov |

| Nickel(II) | NiCl2·6H2O | Ethanol | 1:1 | researchgate.net |

| Cobalt(II) | CoCl2·6H2O | Ethanol | 1:1 | researchgate.net |

| Zinc(II) | ZnCl2 | Methanol/Acetonitrile (B52724) | 1:1 | mdpi.com |

| Manganese(II) | MnCl2·4H2O | Ethanol | 1:1 | researchgate.net |

The coordination chemistry of PMAA with f-block elements (lanthanides and actinides) is less explored but is of growing interest due to the use of polydentate N-donor ligands in separation science and materials chemistry. rsc.org Lanthanide ions are hard Lewis acids and typically favor coordination with oxygen-donor ligands, but they also form stable complexes with multidentate N-donor ligands.

Research on similar pyridyl-containing ligands provides insight into the expected reactivity. For instance, the reaction of lanthanide(III) nitrates (Ln = Nd, Eu, Gd, Tb, Dy) with methyl 2-pyridyl ketoxime in acetonitrile yields dinuclear complexes with a 2:2 metal-to-ligand stoichiometry, formulated as [Ln2(O2CMe)4(NO3)2(ligand)2]. nih.gov In these complexes, the pyridyl ligand acts as a neutral N,N'-bidentate chelate. This suggests that PMAA would likely react with lanthanide ions to form complexes where the ligand binds in either a bidentate N,N or a tridentate N,N,O fashion, depending on the reaction pH which controls the protonation state of the carboxylate group. The larger ionic radii and higher coordination numbers (typically 8 or 9) of lanthanide ions could also lead to the formation of complexes with higher ligand-to-metal ratios or the incorporation of additional solvent or acetate molecules into the coordination sphere. nih.gov

Metal-Ligand Stoichiometry

The stoichiometry of metal complexes with N-((pyridin-2-ylmethyl)amino)acetic acid and its derivatives is influenced by factors such as the identity of the metal ion, the reaction conditions, and the presence of other coordinating species. Generally, this ligand can form complexes with varying metal-to-ligand (M:L) ratios, most commonly 1:1 and 1:2.

In many instances, a 1:1 stoichiometry is observed, particularly in the formation of dinuclear or polynuclear structures where the ligand bridges between metal centers. For example, studies on copper(II) complexes with related N,N'-bidentate N-(pyridin-2-ylmethyl)aniline ligands have yielded polynuclear complexes with a 1:1 metal-to-ligand ratio. researchgate.net The formation of such structures is often facilitated by the bridging capabilities of either the ligand itself or other co-ligands like halides.

Conversely, 1:2 metal-to-ligand stoichiometries are also prevalent, especially in the formation of mononuclear complexes where two ligand molecules coordinate to a single metal center. Research on metal complexes with amino acid-substituted bis(2-picolyl)amine ligands has shown the isolation of both ML and ML2 complexes. rsc.org The final stoichiometry is a result of a delicate balance between the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

Table 1: Common Metal-Ligand Stoichiometries in Complexes of N-((Pyridin-2-ylmethyl)amino)acetic Acid and its Analogs

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Resulting Complex Type |

| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | 1:1 | Polynuclear |

| Zn(II) | Amino acid substituted bis(2-picolyl)amine | 1:1 | Mononuclear |

| Co(II) | Amino acid substituted bis(2-picolyl)amine | 1:2 | Mononuclear |

| Ni(II) | Amino acid substituted bis(2-picolyl)amine | 1:2 | Mononuclear |

Structural Diversity of Metal Complexes

The structural diversity of metal complexes formed with N-((pyridin-2-ylmethyl)amino)acetic acid is a testament to its flexible coordination behavior. The ligand can adopt various conformations, leading to the formation of mononuclear, dinuclear, and polynuclear species.

In mononuclear complexes, one or more N-((pyridin-2-ylmethyl)amino)acetic acid ligands coordinate to a single metal center. The geometry of these complexes is dictated by the coordination number of the metal ion and the denticity of the ligand. For instance, in a 1:2 complex, the two tridentate ligands can arrange around an octahedral metal center in either a meridional or facial fashion.

An example of a mononuclear complex involving a related ligand is [Cu(Lc)Cl2], where Lc is a derivative of N-(pyridin-2-ylmethyl)aniline. This complex exhibits a distorted square planar geometry around the copper(II) center. researchgate.net Similarly, mononuclear cadmium(II) complexes with {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato} have been synthesized and structurally characterized, revealing a distorted trigonal–bipyramidal coordination geometry. nih.gov

Table 2: Selected Structural Data for Mononuclear Complexes with Related Ligands

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cu(Lc)Cl2] | Cu(II) | Distorted Square Planar | Coordination via N,N'-bidentate ligand and two chloride ions. |

| [CdLCl] | Cd(II) | Distorted Trigonal-Bipyramidal | Asymmetrically coordinated tetradentate ligand and one chloride ion. nih.gov |

N-((pyridin-2-ylmethyl)amino)acetic acid and its analogs are adept at forming dinuclear and polynuclear complexes through various bridging modes. The carboxylate group of the ligand can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion. Additionally, phenoxo or other bridging co-ligands can facilitate the formation of these higher-order structures.

Research has demonstrated that N-((pyridin-2-ylmethyl)amino)acetic acid can coordinate with copper ions to form dinuclear complexes with bridging phenoxo moieties. In a related system, the reaction of N-(2-pyridylmethyl)-iminodiacetic acid (H2pmida) with various divalent metal ions has yielded discrete trinuclear complexes. rsc.org For example, the complex {Na[Mn3(pmida)3(H2O)3]}ClO4 features a trinuclear unit where three manganese ions are bridged by the carboxylate groups of the pmida ligands. rsc.org

Furthermore, these ligands can lead to the formation of one-dimensional (1D) coordination polymers. In the case of Co(II) and Ni(II) complexes with H2pmida, the metal ions are bridged by the carboxylate groups in an anti-anti fashion to form 1D chains. rsc.org The ability to form such extended structures highlights the versatility of this ligand system in constructing materials with interesting dimensionalities.

The supramolecular assembly of metal complexes of N-((pyridin-2-ylmethyl)amino)acetic acid is largely governed by non-covalent interactions such as hydrogen bonding and π-π stacking. The presence of both hydrogen bond donors (the secondary amine) and acceptors (the carboxylate oxygen atoms and the pyridine nitrogen) in the ligand facilitates the formation of extensive hydrogen-bonding networks.

In the crystal structures of related complexes, these hydrogen bonds often link individual complex units into higher-dimensional arrays. For example, in some copper(II) complexes, hydrogen bonds of the type N-H···O and O-H···O are responsible for the formation of 2D and 3D supramolecular networks. researchgate.net

Oxidation Reactions of Coordinated Ligands

The coordination of N-((pyridin-2-ylmethyl)amino)acetic acid to a metal center can activate the ligand towards chemical transformations, such as oxidation. The metal ion can act as a Lewis acid, influencing the electron density on the ligand and facilitating reactions that would not readily occur with the free ligand.

A notable reaction of the coordinated N-((pyridin-2-ylmethyl)amino)acetic acid ligand is the oxidation of the secondary amine group to an imine. This transformation is of interest for the synthesis of new ligands and complexes and for its relevance to biological processes. The oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide.

The mechanism of this oxidation can be complex and is often metal-dependent. In some cases, the reaction is believed to proceed through a metal-mediated process where the coordinated ligand undergoes dehydrogenation. The formation of the imine is accompanied by a change in the coordination environment of the metal ion and can lead to further reactions or the stabilization of the resulting imine complex. The reversible condensation between amines and carbonyl compounds to form imines is a fundamental reaction in chemistry, and the coordination to a metal ion can significantly influence the equilibrium of this process. nih.gov

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-((Pyridin-2-ylmethyl)amino)acetic acid is expected to display characteristic bands corresponding to its constituent parts.

The carboxylic acid group gives rise to some of the most prominent peaks. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the saturated carboxylic acid is expected as a strong, sharp band between 1725 and 1700 cm⁻¹.

The N-H stretching vibration of the secondary amine is anticipated to be a moderate band in the 3500-3300 cm⁻¹ region. The C-N stretching vibrations for both the amine and the pyridine (B92270) ring will likely be found in the 1350-1000 cm⁻¹ range.

The pyridine ring itself has a series of characteristic vibrations. C-H stretching vibrations from the aromatic ring typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C and C=N ring stretching vibrations produce a set of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted pyridine ring can also provide information in the fingerprint region below 900 cm⁻¹. The methylene (B1212753) group (-CH₂-) will show C-H stretching vibrations around 2950-2850 cm⁻¹ and a scissoring (bending) vibration near 1450 cm⁻¹.

Table 1: Expected IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3500 - 3300 | Moderate |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Variable |

| C-H (Methylene) | Stretch | 2950 - 2850 | Moderate |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong, Sharp |

| C=C, C=N (Pyridine Ring) | Ring Stretch | 1600 - 1400 | Variable |

| CH₂ | Scissoring (Bend) | ~1450 | Moderate |

| C-N | Stretch | 1350 - 1000 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

For this compound (molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 166 in an electron ionization (EI) experiment. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage at the C-C and C-N bonds of the side chain. A prominent fragment would be expected from the cleavage of the bond between the methylene bridge and the glycine (B1666218) nitrogen, yielding a pyridinylmethyl cation (C₆H₅NCH₂⁺) at m/z 92.

ESI-MS is a soft ionization technique particularly well-suited for polar, non-volatile molecules like amino acids. In positive ion mode, the compound would be expected to readily form a protonated molecule [M+H]⁺. Given the molecular weight of 166.18, the [M+H]⁺ ion would have an m/z of approximately 167.08. Other adducts, such as with sodium [M+Na]⁺ (m/z ≈ 189.06) or potassium [M+K]⁺ (m/z ≈ 205.04), might also be observed depending on the solvent and sample purity.

Table 4: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 167.0815 |

| [M+Na]⁺ | 189.0635 |

| [M+K]⁺ | 205.0374 |

| [M-H]⁻ (Negative Mode) | 165.0669 |

Data based on predicted values for the neutral molecule.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, or UV-Vis, is a key technique for characterizing compounds containing chromophores. In this compound and its derivatives, the pyridine ring and the carboxyl group are the primary chromophores responsible for electronic absorptions. The UV-Vis spectra of the ligand typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

When this compound acts as a ligand to form complexes with transition metals, new absorption bands appear in the visible region of the spectrum. These bands are attributed to d-d electronic transitions within the metal's d-orbitals. The position, intensity, and shape of these bands are indicative of the coordination geometry around the metal ion.

For instance, the electronic spectrum of a Cu(II) complex with a related ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, provides insight into the expected spectral features. researchgate.net Copper(II) complexes, with a d⁹ configuration, typically exhibit broad d-d transition bands. The geometry of the complex, whether octahedral, tetrahedral, or square planar, significantly influences the electronic spectrum. researchgate.netekb.eg For example, an octahedral Cu(II) complex is expected to show a broad band assignable to the ²Eg → ²T₂g transition. ekb.egresearchgate.net In contrast, Co(II) and Ni(II) complexes with octahedral geometries would display different characteristic d-d transitions. researchgate.net

The coordination of the ligand to a metal ion can also cause shifts in the ligand's intrinsic π→π* and n→π* transitions, often moving them to longer wavelengths (a bathochromic shift), which further confirms the formation of the complex. researchgate.net

Below is a table summarizing typical electronic spectral data for complexes with similar pyridine-containing ligands.

| Complex Type | Wavelength (λ_max, nm) | Assignment | Geometry Indication |

| Co(II) Complex | ~440, ~550 | ⁴T₁g(F) → ⁴T₂g(P), ⁴T₁g(F) → ⁴A₂g(F) | Octahedral |

| Ni(II) Complex | ~510, ~650 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F) | Octahedral |

| Cu(II) Complex | ~630 | ²Eg → ²T₂g | Octahedral |

| Ligand Only | ~240, ~290, ~340 | π→π, n→π | - |

| Data are representative values based on similar compounds described in the literature. researchgate.net |

X-ray Crystallography

Single-crystal X-ray diffraction studies on metal complexes of ligands structurally related to this compound have revealed diverse coordination geometries. The ligand typically acts as a chelating agent, coordinating to the metal center through the pyridine nitrogen, the amino nitrogen, and a carboxylate oxygen.

For example, a copper(II) complex with the related ligand 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol features a distorted square-pyramidal coordination geometry around the Cu(II) ion. nih.gov In this structure, two nitrogen atoms and one oxygen atom from the ligand, along with a chloride anion, form the equatorial plane, while a second chloride occupies the axial position. nih.gov Similarly, a cadmium(II) complex with 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol demonstrates a distorted trigonal–bipyramidal geometry. researchgate.netnih.gov

These studies show that the resulting geometry is influenced by the nature of the metal ion, the other coordinating ligands (like anions from the metal salt), and steric factors. The pyridine ring's orientation relative to the chelate ring is also a key structural feature. nih.gov

The table below presents typical crystallographic data for metal complexes containing the pyridin-2-ylmethyl-amino moiety.

| Parameter | Example: [CuCl₂(C₁₀H₁₆N₂O)] nih.gov | Example: [Cd(C₁₄H₁₆N₃S)Cl] researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Coordination Geometry | Distorted Square-Pyramidal | Distorted Trigonal-Bipyramidal |

| Metal-N Bond Lengths (Å) | 1.988 - 2.041 | - |

| Metal-O Bond Length (Å) | 1.996 | - |

| Metal-Cl Bond Lengths (Å) | 2.245 (equatorial), 2.501 (axial) | - |

| Note: Data are for structurally related compounds to illustrate typical values. |

Crystal packing analysis reveals how individual molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mdpi.comresearchgate.net

For complexes involving pyridin-2-ylmethyl-amino type ligands, Hirshfeld analysis indicates that the crystal packing is dominated by a network of hydrogen bonds and other weak interactions. researchgate.netnih.gov The most significant contributions typically come from H···H, O···H, and C···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. mdpi.com

In a cadmium(II) complex with a related ligand, H···H interactions accounted for 51.2% of the total Hirshfeld surface, followed by Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) interactions. researchgate.netnih.govnih.gov These interactions, along with potential hydrogen bonds involving chloride or sulfur as acceptors, create a stable supramolecular structure. researchgate.netnih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | ~51% |

| Halogen···H | ~14% |

| C···H | ~12% |

| Heteroatom (S, O)···H | ~12% |

| Other (N···C, C···C, etc.) | < 5% |

| Data are representative values from Hirshfeld analyses of similar structures. researchgate.netnih.gov |

Other Characterization Techniques (e.g., Conductivity, Magnetic Susceptibility)

In addition to spectroscopic and crystallographic methods, other techniques provide valuable information about the electronic nature and composition of this compound complexes.

Molar Conductivity: Molar conductivity measurements of solutions of the metal complexes are used to determine their electrolytic nature. ekb.eg For instance, a Cu(II) complex of (6-methyl-pyridin-2-ylamino)-acetic acid was found to behave as a 1:2 electrolyte, suggesting that two chloride ions are outside the coordination sphere. researchgate.net The solubility of the complexes in polar solvents like water or DMF is often a prerequisite for these measurements. ekb.eg Values of molar conductance help in correctly formulating the chemical structure of the complex in solution. jscimedcentral.com

Magnetic Susceptibility: This technique is used to determine the magnetic properties of metal complexes, which arise from the unpaired electrons in the metal's d-orbitals. libretexts.org The effective magnetic moment (μ_eff), calculated from susceptibility data, provides insight into the number of unpaired electrons and, by extension, the oxidation state and coordination geometry of the central metal ion. libretexts.org

For example, Cu(II) (d⁹) complexes are expected to have one unpaired electron and typically exhibit magnetic moment values in the range of 1.6 to 2.1 B.M. (Bohr Magnetons). researchgate.netresearchgate.net A measured value within this range would support the presence of a mononuclear Cu(II) center. researchgate.net Similarly, high-spin octahedral Co(II) (d⁷) and Ni(II) (d⁸) complexes would have characteristic magnetic moments corresponding to three and two unpaired electrons, respectively. ekb.egresearchgate.net These measurements are crucial for distinguishing between different possible electronic configurations and geometries. researchgate.net

| Metal Ion | d-electron Configuration | Typical Magnetic Moment (μ_eff, B.M.) | Number of Unpaired Electrons |

| Co(II) (high spin) | d⁷ | 4.1 – 5.2 | 3 |

| Ni(II) | d⁸ | 2.8 – 3.2 | 2 |

| Cu(II) | d⁹ | 1.6 – 2.1 | 1 |

| Data are representative values for common transition metal complexes. researchgate.netlibretexts.orgresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic structure and geometry of molecules. These calculations are based on the principles of quantum mechanics and can provide highly accurate predictions of various molecular properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules and materials. DFT calculations have been applied to study related pyridine-containing acids to investigate their stability, tautomerization, and decarboxylation pathways. For instance, the B3LYP hybrid functional with the 6-311G** basis set has been utilized to study the instability of similar compounds like 2,2-di(pyridin-2-yl)acetic acid. nih.gov While DFT is a suitable and common method for analyzing such structures, specific DFT studies focused on the electronic properties and reactivity of this compound are not extensively detailed in the current body of scientific literature.

The analysis of a molecule's electronic structure, including the distribution of electron density and the nature of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is fundamental to understanding its reactivity. While such analyses are standard in quantum chemical studies of organic molecules, a detailed electronic structure analysis specifically for this compound has not been prominently featured in the scientific literature.

Molecular Mechanics (MM) Simulations

Molecular Mechanics (MM) simulations use classical mechanics to model the potential energy of a system of atoms. This approach is computationally less intensive than quantum mechanics, making it suitable for studying large systems or for performing long-duration molecular dynamics simulations. Despite its utility, specific research employing MM simulations to study the conformational landscape or intermolecular interactions of this compound is not currently available in the reviewed literature.

Thermodynamic Property Calculations of Ligands and Complexes

Computational methods can be used to predict the thermodynamic properties of ligands and their metal complexes, such as heats of formation and Gibbs free energies of reaction. These calculations are vital for understanding the stability and spontaneity of complexation reactions. Studies on similar systems have analyzed the thermodynamic parameters of complex formation involving amino acids and pyridine-containing macrocycles. researchgate.net However, specific thermodynamic property calculations for this compound and its complexes are not documented in the available research.

The protonation constant (pKa) is a key parameter that describes the acidity of a compound. It is crucial for understanding a ligand's behavior in solutions of varying pH, which in turn affects its metal-binding capabilities. For this compound, which has both an acidic carboxylic acid group and basic nitrogen atoms (on the pyridine ring and the amino group), multiple pKa values are expected.

While experimental determination remains the gold standard, computational methods can predict pKa values. A predicted pKa value for this compound has been reported in chemical databases. chemicalbook.com This value likely corresponds to the deprotonation of the carboxylic acid group, which is typically the most acidic site on this type of molecule.

Table 1: Predicted Protonation Constant (pKa) for this compound

| Parameter | Predicted Value | Source |

| pKa | 3.91 ± 0.10 | chemicalbook.com |

This predicted value suggests that the carboxylic acid group will be deprotonated at physiological pH. The protonation constants for the nitrogen atoms are expected to be higher. For comparison, the pKa of the α-carboxyl group in glycine is approximately 2.34, while the pKa for its α-ammonium group is 9.60. ucalgary.ca The presence of the pyridinylmethyl group influences the electronic environment and thus the acidity of the carboxylic acid and basicity of the amino group compared to simple glycine.

Computational and Theoretical Investigations of 2 Pyridin 2 Ylmethyl Amino Acetic Acid

2 Metal Complexation Constants (Stability Constants)

The chelation process with ligands like glycine (B1666218) has been studied extensively using methods such as potentiometric titration to determine stability constants. ijnc.irscirp.orgresearchgate.net For instance, the complexation of Ni(II) with glycine shows a stepwise formation of NiL, NiL₂, and NiL₃ complexes as the pH increases, with the stability of the complexes increasing with the number of glycine ligands bound. ijnc.ir 2-((Pyridin-2-ylmethyl)amino)acetic acid is expected to form more stable complexes than glycine with many metal ions due to the chelate effect, where its tridentate nature (coordinating via the pyridine (B92270) nitrogen, the secondary amine nitrogen, and the carboxylate oxygen) leads to the formation of multiple stable five-membered rings with the central metal ion.

The stability of complexes with divalent first-row transition metals is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energies. Therefore, the copper(II) complex of this compound is predicted to have the highest stability constant among these metals.

Theoretical studies on metal-glycine complexes have shown that binding energies for hydrated metal complexes follow a similar trend, with Cu(II) forming the most stable complexes, followed by Ni(II). nih.gov The presence of the pyridine ring in this compound, a π-accepting ligand, can further enhance the stability of the resulting metal complexes compared to simple amino acids. cu.edu.eg

Table 1: Predicted Stability Order for Divalent Transition Metal Complexes

| Metal Ion | Predicted Relative Stability |

|---|---|

| Mn(II) | Lowest |

| Fe(II) | |

| Co(II) | |

| Ni(II) | |

| Cu(II) | Highest |

| Zn(II) |

This table is based on the established Irving-Williams series and general principles of coordination chemistry.

3 Hydration Sphere Displacement

The formation of a metal complex in an aqueous solution is a substitution reaction where the ligand displaces water molecules from the inner coordination sphere of the hydrated metal ion. This displacement of the hydration sphere is a crucial thermodynamic driver for complex formation, primarily due to a significant increase in the entropy of the system.

When a hydrated metal ion, represented as [M(H₂O)ₙ]²⁺, reacts with a multidentate ligand like this compound (L), multiple water molecules are released:

[M(H₂O)ₙ]²⁺ + L³⁻ → [ML(H₂O)ₙ₋ₓ]²⁻³⁺ + xH₂O

The tridentate nature of this compound means that it can displace at least three water molecules (x ≥ 3). This release of multiple solvent molecules from the highly ordered primary hydration shell into the bulk solvent results in a large positive entropy change (ΔS). This favorable entropic contribution significantly enhances the spontaneity of the complexation reaction, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Therefore, the formation of stable complexes between this compound and metal ions is strongly facilitated by the substantial positive entropy change resulting from the displacement of multiple water molecules from the metal's hydration sphere.

4 Octanol/Water Partition Coefficients (Log K o/w)

The octanol/water partition coefficient (Log K o/w, often denoted as LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (octanol) versus a polar (water) environment. This parameter is critical in medicinal chemistry and environmental science as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

There is a scarcity of experimentally determined Log K o/w values for this compound in the scientific literature. However, computational models can provide estimates for this property. The lipophilicity of this compound is influenced by the balance between its hydrophilic and hydrophobic components. The amino acid backbone, with its charged carboxylate and protonated amino groups at physiological pH, is highly hydrophilic. Conversely, the pyridine ring introduces a degree of hydrophobicity.

Experimental methods for determining the lipophilicity of various amino acid residues have been developed, providing a scale that can be used for predictions. rsc.org For structurally similar compounds, computational tools are often employed. For example, a computed XLogP3 value of -2.7 is reported for the structural isomer 2-amino-2-(pyridin-2-yl)acetic acid, indicating a high degree of hydrophilicity. While not the exact molecule, this suggests that this compound is also likely to be a highly polar molecule with a negative Log K o/w value, meaning it would preferentially partition into the aqueous phase.

Table 2: Estimated Octanol/Water Partition Coefficient

| Compound | Method | Estimated Log K o/w | Reference |

|---|---|---|---|

| 2-amino-2-(pyridin-2-yl)acetic acid (Isomer) | Computational (XLogP3) | -2.7 | PubChem CID 4226387 |

Catalytic Applications of N Pyridin 2 Ylmethyl Amino Acetic Acid Metal Complexes

Catalysis in Organic Transformations

The unique structural and electronic properties of metal complexes derived from 2-((Pyridin-2-ylmethyl)amino)acetic acid make them potential candidates for catalyzing a range of organic reactions. Their application in facilitating the formation of carbon-carbon bonds is an area of significant interest.

Carbon-Carbon Bond Forming Reactions (e.g., Henry, Heck, Aldol)

The Henry, Heck, and Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to an aldehyde or ketone. The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. The Aldol reaction involves the addition of an enolate to a carbonyl compound.

While various metal complexes containing pyridine (B92270) and amino acid moieties have been developed as catalysts for these transformations, a review of the scientific literature indicates that the specific application of metal complexes of this compound in catalyzing the Henry, Heck, or Aldol reactions is not extensively documented. Research in this area has often focused on related but structurally different ligand systems. For instance, copper and other transition metal complexes of different amino-pyridine ligands have been shown to catalyze the Henry reaction effectively. ias.ac.innih.govmdpi.com Similarly, the Heck reaction is widely catalyzed by palladium complexes, typically with phosphine or N-heterocyclic carbene ligands. researchgate.netorganic-chemistry.orglibretexts.org

Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by using synthetic molecules. Metal complexes of this compound and its derivatives have proven to be excellent candidates for mimicking the active sites of metalloenzymes, particularly those involved in hydrolysis reactions.

Phosphoesterase Mimicry for Organophosphate Hydrolysis

Phosphoesterases are enzymes that catalyze the hydrolysis of phosphate (B84403) esters and play crucial roles in various biological processes. universityofgalway.ienih.gov Many of these enzymes feature dinuclear metal centers, often zinc, in their active sites. universityofgalway.ienih.gov Researchers have successfully designed and synthesized dinuclear zinc(II) complexes using elaborate ligands that incorporate the this compound structural motif. These complexes serve as functional models for zinc phosphoesterases. nih.gov

For example, a dinuclear zinc complex with the unsymmetrical ligand [2-(N-(3-((bis((pyridin-2-yl)methyl)amino)methyl)-2-hydroxy-5-methylbenzyl)-N-((pyridin-2-yl)methyl)amino)acetic acid] has been synthesized and characterized as a functional model for phosphoesterases with dinuclear active sites. This complex has demonstrated efficacy in hydrolyzing organophosphate substrates such as bis-(2,4-dinitrophenyl)phosphate (BDNPP), which is an analogue for DNA. Potentiometric studies revealed that the active catalytic species in solution is a hydroxido-bridged dinuclear Zn(II) complex, [Zn₂(DPCPMP)(μ-OH)]⁺. Computational modeling using density functional theory (DFT) suggests that the hydrolysis mechanism proceeds through a concerted Sₙ2-type step where the bridging hydroxide acts as the nucleophile, attacking the phosphorus center of the substrate.

Another structural model for the active site of phosphoesterases was developed using the di-Zn(II) complex of [2-((2-hydroxy-3-(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)-5-methylbenzyl)(pyridin-2-ylmethyl)amino)acetic acid]. This complex was also found to be a competent catalyst for the hydrolysis of the organophosphate substrate bis(4-nitrophenyl)phosphate (bNPP).

Enzymatic Activity Parameters (e.g., kcat)

The catalytic efficiency of these biomimetic complexes can be quantified by determining their enzymatic activity parameters. These parameters provide insight into the reaction rates and mechanisms, allowing for a direct comparison with their natural enzymatic counterparts.

Functional studies of the di-zinc complex with the ligand [2-((2-hydroxy-3-(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)-5-methylbenzyl)(pyridin-2-ylmethyl)amino)acetic acid] in the hydrolysis of bis(4-nitrophenyl)phosphate (bNPP) yielded a catalytic rate constant (kcat). For the hydrolysis of BDNPP by the [Zn₂(DPCPMP)(μ-OH)]⁺ complex, variable temperature studies have allowed for the determination of activation parameters, providing further details into the reaction's thermodynamics.

The table below summarizes key enzymatic activity parameters for these biomimetic zinc complexes.

| Complex Ligand | Substrate | Parameter | Value |

| [2-((2-hydroxy-3-(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)-5-methylbenzyl)(pyridin-2-ylmethyl)amino)acetic acid] | bNPP | kcat | 1.26 ± 0.06 × 10⁻⁶ s⁻¹ |

| [2-(N-(3-((bis((pyridin-2-yl)methyl)amino)methyl)-2-hydroxy-5-methylbenzyl)-N-((pyridin-2-yl)methyl)amino)acetic acid] | BDNPP | ΔH‡ | 95.6 kJ mol⁻¹ |

| [2-(N-(3-((bis((pyridin-2-yl)methyl)amino)methyl)-2-hydroxy-5-methylbenzyl)-N-((pyridin-2-yl)methyl)amino)acetic acid] | BDNPP | ΔS‡ | 44.8 J mol⁻¹ K⁻¹ |

| [2-(N-(3-((bis((pyridin-2-yl)methyl)amino)methyl)-2-hydroxy-5-methylbenzyl)-N-((pyridin-2-yl)methyl)amino)acetic acid] | BDNPP | ΔG‡ | 108.0 kJ mol⁻¹ |

Biological and Biomimetic Research Directions

Molecular Mimicry of Metallobiomolecules

The ability of 2-((Pyridin-2-ylmethyl)amino)acetic acid and its derivatives to form stable complexes with various metal ions allows for the creation of synthetic models that mimic the active sites of metalloenzymes and metal-binding proteins. This approach provides valuable insights into the mechanisms of these biological systems.

The development of model complexes that replicate the functionality of enzyme active sites is a key area of biomimetic research. Ligands incorporating pyridine (B92270) and amino acid moieties are instrumental in this field.

Purple Acid Phosphatases (PAPs): These enzymes are dinuclear metallohydrolases, typically containing an Fe(III) ion coupled to a second divalent metal ion (like Fe(II), Zn(II), or Mn(II)) in their active site. wikipedia.orgebi.ac.uk They catalyze the hydrolysis of phosphate (B84403) esters under acidic conditions. wikipedia.orgebi.ac.uk Researchers synthesize model complexes using ligands that can accommodate two metal ions in close proximity to mimic the PAP active site. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in ligands structurally similar to this compound can coordinate to metal centers, helping to replicate the geometric and electronic properties of the native enzyme's active site. acs.org While specific studies using the exact this compound ligand as a PAP model are not prominent, the fundamental design principles are well-established with related unsymmetrical ligands that also feature pyridyl and imidazolyl moieties to create hetero-dinuclear complexes. acs.org

Zinc Phosphoesterases: This class of enzymes utilizes zinc ions to catalyze the hydrolysis of phosphate esters. Dinuclear zinc centers are common in the active sites of many phosphoesterases. nih.gov Asymmetric ligands containing pyridin-2-ylmethyl groups are used to create dinuclear zinc(II) complexes that serve as both structural and functional mimics for these enzymes. nih.gov These models help elucidate the mechanism of phosphate ester hydrolysis, with studies showing that a terminal water molecule bound to a zinc ion acts as the likely nucleophile. nih.gov The structural framework provided by this compound is suitable for developing such asymmetric models.

| Enzyme Class | Typical Metal Center | Role of Pyridine-Amino Acid Ligand | Research Finding |

|---|---|---|---|

| Purple Acid Phosphatases (PAPs) | Fe(III)-M(II) (M = Fe, Zn, Mn) wikipedia.orgebi.ac.uk | Mimics the coordination environment of the dinuclear metal core. acs.org | Model complexes successfully hydrolyze phosphate substrates like bis(2,4-dinitrophenyl)phosphate (BDNPP). acs.org |

| Zinc Phosphoesterases | Zn(II) or di-Zn(II) nih.gov | Creates an asymmetric coordination environment to model the enzyme's active site. nih.gov | Zinc complexes with related ligands actively hydrolyze organophosphate substrates. nih.gov |

Human serum albumin (HSA) is the most abundant protein in blood plasma and is crucial for transporting a wide variety of endogenous and exogenous substances, including metal ions like copper(II) and zinc(II). nih.govnih.gov The primary copper-binding site on HSA is known as the N-terminal site (NTS).

Research into ligands that can interact with and model the metal-binding sites of HSA is important for understanding metal transport and developing therapeutic agents. Kinetic studies have investigated the mobilization of copper(II) from HSA using various chelating agents. nih.gov These studies follow a mechanism involving the formation of an intermediate ternary complex (HSA-Cu(II)-Ligand). nih.gov Although direct studies modeling HSA binding with this compound are not widely documented, its structural similarity to other chelating agents suggests its potential in this area. Its pyridine and amino-acetate moieties can effectively compete for metal ions bound to proteins, making it a candidate for research into metal mobilization from transport proteins like albumin.

Ligand Design for Specific Biological Interactions

The functional groups present in this compound—the carboxylic acid and the secondary amine—provide handles for further chemical modification, allowing for the design of ligands with tailored biological functions.

Bioconjugation is a strategy used to link molecules together to create novel constructs with combined functionalities, such as in the development of antibody-drug conjugates. wikipedia.org The carboxylic acid group of this compound can be activated to form an amide bond with the amine group of another molecule, such as the side chain of a lysine (B10760008) residue in a protein or peptide. frontiersin.org Similarly, the secondary amine can, in principle, be reacted with an activated carboxyl group on another biomolecule. These standard bioconjugation reactions allow the compound to be attached to larger biological entities, potentially imparting its metal-chelating properties to a targeted protein or peptide. wikipedia.orgbiosyn.com

Copper is an essential trace element, but its dysregulation is associated with various diseases. Chelating agents are therefore of significant interest for their therapeutic potential. Research on ligands structurally related to this compound has demonstrated their efficacy as copper chelators.

A study on N(1)-(2-aminoethyl)-N(2)-(pyridin-2-ylmethyl)ethane-1,2-diamine, which shares the key pyridin-2-ylmethyl-amino motif, showed that it forms stable complexes with Cu(II) at physiological pH. nih.gov Importantly, it displayed greater selectivity for Cu(II) over other biologically relevant metal ions like Zn(II) and Ca(II). nih.gov Speciation calculations using a blood plasma model predicted that such chelating agents are capable of mobilizing Cu(II) in vivo. nih.gov This suggests that this compound, with its similar coordination sites, is a strong candidate for use in copper chelation strategies, aimed at sequestering excess copper or delivering copper to specific biological targets.

| Property | Finding for Structurally Similar Ligands | Reference |

|---|---|---|

| Metal Selectivity | Showed better selectivity for Cu(II) over in vivo competitors Zn(II) and Ca(II). | nih.gov |

| Complex Stability | Formed stable Cu(II) complexes at physiological pH. | nih.gov |

| In Vivo Potential | Blood plasma modeling predicted the ability to mobilize Cu(II). | nih.gov |

Investigations into Cellular and Molecular Mechanisms

Understanding how a compound or its metal complexes enter cells and interact with molecular targets is crucial for its development as a therapeutic or research tool. The cellular uptake of small molecules like this compound can occur through various pathways.

Given its amino acid structure, it is plausible that it could be recognized by amino acid or peptide transporters on the cell surface. For instance, amino acid ester prodrugs have been shown to significantly improve the cellular uptake of parent drugs via peptide transporters like hPEPT1. nih.govumich.edu Alternatively, if conjugated to a larger biomolecule, its uptake would be governed by the mechanism of that carrier molecule.

Once inside the cell, the compound can exert its effects through several mechanisms. As a chelator, it can alter the homeostasis of metal ions like copper and zinc, which can in turn affect the activity of various metalloenzymes. acs.org Metal complexes formed with this ligand can also have their own biological activities. For example, many copper complexes are known to exhibit antimicrobial and antifungal properties, which are often related to the complex's ability to enter the cell and interfere with cellular processes. mdpi.combba.md The mechanism often involves the metal complex being more lipophilic than the free ligand, facilitating its passage across the cell membrane. bba.md

Antimicrobial Efficacy Studies

The antimicrobial potential of compounds structurally related to this compound has been investigated, often in the form of metal complexes or more complex heterocyclic systems. Studies on various pyridine derivatives have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. nih.gov

For instance, certain N-alkylated pyridine-based organic salts have shown notable antibacterial and antibiofilm properties. nih.gov One such salt exhibited inhibitory activity of 56% against S. aureus and 55% against E. coli at a concentration of 100 μg/mL. nih.gov Similarly, a series of pyridine-2,6-dicarboxamide proligands and their copper(II) and zinc(II) complexes have been developed to target S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.gov A lead compound from this series demonstrated robust activity with Minimum Inhibitory Concentration (MIC) values ranging from 2-16 µg/mL against S. aureus and 2-4 µg/mL against MRSA and VRSA, which is superior to the FDA-approved drug vancomycin. nih.gov The mechanism for these dicarboxamide compounds is suggested to involve cell wall disruption. nih.gov

Other research into thiophene-pyrazole-pyridine hybrids has also revealed good antimicrobial activity against a panel of microbes including S. aureus and E. coli. nih.gov While these studies are not on this compound itself, they highlight the therapeutic potential of the broader class of pyridine-containing compounds as effective antimicrobial agents.

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| N-alkylated pyridine salt | S. aureus | 56% inhibition at 100 µg/mL | nih.gov |

| N-alkylated pyridine salt | E. coli | 55% inhibition at 100 µg/mL | nih.gov |

| Pyridine-2,6-dicarboxamide derivative (L11) | S. aureus | MIC = 2-16 µg/mL | nih.gov |

| Pyridine-2,6-dicarboxamide derivative (L11) | MRSA/VRSA | MIC = 2-4 µg/mL | nih.gov |

| Cadmium complex with pyridyl Schiff ligand | B. dysenteriae | 24 mm inhibition circle diameter | rsc.org |

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Metal complexes incorporating pyridine-based ligands have shown significant promise as cytotoxic agents against a variety of cancer cell lines. The antiproliferative activity of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

For example, a cadmium complex, [Cd(HL)(NO3)2]n, synthesized with a pyridyl Schiff base ligand, demonstrated potent antiproliferative activity against SMMC-7721 human hepatoma cells. rsc.org Another europium complex from the same study was highly active against the triple-negative breast cancer cell line MDA-MB-231, with both complexes showing IC50 values in the single-digit micromolar range, far exceeding the efficacy of the standard chemotherapeutic drug cisplatin. rsc.org

Copper(II) complexes have also been a major focus. Two copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives were screened against the MCF-7 human breast cancer cell line. rsc.org The results indicated that the complex containing a carboxylic acid (–COOH) group exhibited higher cytotoxicity than the one with a cyano (–CN) group, suggesting that ligand functionality plays a crucial role in the biological activity. rsc.org Other studies on cassiarin A derivatives, which are 3-ring heterocyclic compounds, found that certain derivatives showed moderate to high cytotoxicity against cell lines including the human hepatocellular carcinoma line HepG2. nih.gov

The following table summarizes the cytotoxic activities of various relevant compounds against several cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cadmium pyridyl Schiff base complex | SMMC-7721 (Hepatoma) | Single-digit µM range | rsc.org |

| Europium pyridyl Schiff base complex | MDA-MB-231 (Breast) | Single-digit µM range | rsc.org |

| Sulfonamide acridine (B1665455) derivative (8b) | HepG2 (Hepatocellular Carcinoma) | 14.51 | mdpi.com |

| Sulfonamide acridine derivative (8b) | MCF-7 (Breast) | 8.83 | mdpi.com |

| Sulfonamide acridine derivative (7c) | HepG2 (Hepatocellular Carcinoma) | IC50 of 7.33 for Topo-II inhibition | mdpi.com |

| Cassiarin A derivative (5c) | Various lines | Moderate to high cytotoxicity | nih.gov |

DNA Binding and Topoisomerase Inhibition Mechanisms

A primary mechanism by which many pyridine-containing heterocyclic compounds exert their cytotoxic effects is through interaction with DNA and inhibition of key nuclear enzymes like topoisomerases. mdpi.commdpi.com Topoisomerases (Topo I and Topo II) are crucial for managing DNA topology during replication and transcription, and their inhibition leads to irreversible DNA strand breaks and ultimately, programmed cell death. mdpi.com

Compounds with planar aromatic structures, such as acridine derivatives, can physically insert themselves between DNA base pairs, a process known as intercalation. researchgate.net This interaction can distort the DNA helix, interfering with cellular processes. researchgate.net The binding affinity of these compounds to DNA can be quantified by binding constants (Kb). For example, studies on certain thiazacridine and imidazacridine derivatives reported binding constants with calf thymus DNA (ctDNA) ranging from 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. researchgate.netnih.gov

Beyond simple binding, many of these agents act as topoisomerase poisons, stabilizing the transient complex formed between the enzyme and DNA. mdpi.com This prevents the re-ligation of the DNA strand, leading to an accumulation of breaks. mdpi.com For instance, certain sulfonamide acridine derivatives have been identified as potent inhibitors of both Topoisomerase I and Topoisomerase II. mdpi.com Similarly, derivatives of the alkaloid olivacine, which contains a pyrido[4,3-b]carbazole system, are known to function as Topoisomerase II inhibitors. mdpi.com A selenium-containing derivative of cassiarin A was also found to inhibit topoisomerase II with over 95% efficacy at a 50 μM concentration. nih.gov

Apoptosis Induction Pathways

The ultimate fate of cancer cells treated with cytotoxic pyridine-based complexes is often apoptosis, or programmed cell death. This process is tightly regulated and can be initiated through intrinsic (mitochondria-mediated) or extrinsic pathways, both of which converge on the activation of a cascade of enzymes called caspases. nih.gov

Research on metal complexes of pyridyl ligands has elucidated several key apoptotic mechanisms. A common trigger is the generation of reactive oxygen species (ROS) within the cell. rsc.org For instance, a cadmium complex with a pyridyl Schiff base was found to induce apoptosis in SMMC-7721 cells through the accumulation of ROS. rsc.org Similarly, copper(II) complexes have been shown to promote apoptosis in MCF-7 cells via metal-assisted ROS generation, which leads to nuclear condensation and membrane destabilization. rsc.org

The intrinsic pathway is frequently implicated. This pathway involves the permeabilization of the mitochondrial membrane and the release of cytochrome c, which then contributes to the formation of the apoptosome and activates initiator caspase-9. nih.govmdpi.com Studies on certain Cu(II) complexes have demonstrated their ability to cause the collapse of the mitochondrial membrane potential, a key event in this pathway. researchgate.net The activation of effector caspases, such as caspase-3 and caspase-7, follows, which are responsible for the execution phase of apoptosis, including DNA fragmentation. mdpi.comresearchgate.net The ability of some organoarsenic compounds to induce apoptosis has been specifically linked to the cleavage and activation of caspase-9, confirming the involvement of the mitochondrial pathway. mdpi.com

Anti-fibrotic Activity and Collagen Expression Modulation

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix components, primarily collagen. Research into pyridine-containing compounds has revealed their potential as anti-fibrotic agents.